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Compound of Interest

Compound Name: Dibromoiodomethane

Cat. No.: B121520

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
dibromoiodomethane (CHBr2l), a trihalomethane of interest in environmental science and
synthetic chemistry. This document compiles available nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and
comparative analysis. Detailed experimental protocols, based on established methodologies for
halogenated hydrocarbons, are also provided to facilitate the acquisition and interpretation of
spectral data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for dibromoiodomethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Dibromoiodomethane

Chemical Shift () L Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~55-6.0 Singlet (s) Not Applicable CHBr:l
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Note: The chemical shift is an estimate based on analogous halogenated methanes. The exact
value may vary depending on the solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data for Dibromoiodomethane

Chemical Shift (8) ppm Assignment

-39.3 CHBr2l

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for Dibromoiodomethane

Wavenumber (cm—?) Assignment Intensity
~3020 C-H Stretch Medium
~670 C-Br Stretch Strong
~590 C-I Stretch Strong

Note: Peak positions are approximate and can be influenced by the sampling method (e.g.,
neat liquid, solution).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Dibromoiodomethane
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miz Relative Intensity (%) Assighment

298, 300, 302 Variable [CHBr2I]* (Molecular lon)
221, 223 Variable [CHBrI]*

171,173 Variable [CHBrz]*

141 Variable [CHIT*

127 High [

91, 93 Variable [CHBI*

Note: The isotopic pattern of bromine ("°Br and 81Br in approximately 1:1 ratio) will result in
characteristic M, M+2, and M+4 peaks for fragments containing two bromine atoms, and M,
M+2 peaks for fragments with one bromine atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for
dibromoiodomethane.

NMR Spectroscopy (*H and *3C)

o Sample Preparation: Dissolve approximately 10-20 mg of dibromoiodomethane in 0.5-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal standard (O ppm).

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the spectrum using a standard single-pulse experiment.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
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o Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise
ratio.

e 13C NMR Acquisition:
o Switch the probe to the 13C frequency.
o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
o Set the spectral width to cover the expected range for halocarbons (e.g., -50 to 50 ppm).

o A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural
abundance of 13C.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to
the internal standard (TMS).

Infrared (IR) Spectroscopy

e Sample Preparation (Neat Liquid):

o Place one to two drops of liquid dibromoiodomethane onto the surface of a clean, dry
salt plate (e.g., NaCl or KBr).

o Carefully place a second salt plate on top to create a thin liquid film between the plates.
o Mount the plates in the spectrometer's sample holder.
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

o

Record a background spectrum of the empty sample compartment.

[¢]

Place the sample in the beam path and acquire the sample spectrum.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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o The spectrum is usually recorded over the mid-IR range (4000-400 cm™1).

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of dibromoiodomethane (e.g., 100 ppm) in a
volatile organic solvent such as dichloromethane or hexane.

¢ Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
with an electron ionization (EI) source.

e Gas Chromatography (GC) Conditions:

[¢]

Injector: Split/splitless injector, typically operated at 250°C with a split ratio of 50:1.

[¢]

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 um film thickness,
DB-5ms or equivalent).

o

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

[e]

Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
e Mass Spectrometry (MS) Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 350.

o lon Source Temperature: 230°C.

o Quadrupole Temperature: 150°C.

o Data Analysis: Identify the peak corresponding to dibromoiodomethane in the total ion
chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion
and fragmentation pattern.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b121520?utm_src=pdf-body
https://www.benchchem.com/product/b121520?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
dibromoiodomethane.
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Structural Elucidation

Click to download full resolution via product page
Caption: Spectroscopic analysis workflow for dibromoiodomethane.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Dibromoiodomethane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b121520#dibromoiodomethane-spectroscopic-data-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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